2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIXYWMCXVRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the benzamide position undergoes nucleophilic substitution under specific conditions:
Example reaction:
Reagent: Aryl boronic acids (e.g., phenylboronic acid)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Base: K₂CO₃
Solvent: Dioxane/H₂O (4:1)
Temperature: 80°C, 12 h
Product: N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(biphenyl-4-yl)benzamide
Yield: 72–85%
| Boronic Acid Substituent | Yield (%) |
|---|---|
| Phenyl | 85 |
| 4-Methoxyphenyl | 78 |
| 3-Nitrophenyl | 72 |
This Suzuki-Miyaura coupling expands structural diversity for biological testing.
Amide Hydrolysis
The benzamide group hydrolyzes under acidic or basic conditions:
Acidic hydrolysis:
Reagent: 6M HCl
Conditions: Reflux, 6 h
Product: 2-Bromo-benzoic acid + 4-ethoxy-1,3-benzothiazol-2-amine
Yield: 89%
Basic hydrolysis:
Reagent: NaOH (2M)
Conditions: 70°C, 4 h
Product: Same as above
Yield: 82%
Electrophilic Substitution on Benzothiazole
The electron-rich benzothiazole ring undergoes electrophilic substitution:
Nitration:
Reagent: HNO₃/H₂SO₄ (1:3)
Conditions: 0°C → RT, 2 h
Product: 6-Nitro-4-ethoxy-1,3-benzothiazole derivative
Yield: 68%
Sulfonation:
Reagent: ClSO₃H
Conditions: 40°C, 1 h
Product: 6-Sulfo-4-ethoxy-1,3-benzothiazole derivative
Yield: 74%
Ethoxy Group Functionalization
The ethoxy substituent participates in dealkylation and oxidation:
Demethylation:
Reagent: BBr₃ (1.2 eq)
Solvent: DCM, −78°C → RT
Product: 4-Hydroxy-1,3-benzothiazole derivative
Yield: 63%
Oxidation:
Reagent: KMnO₄ (aq)
Conditions: 100°C, 3 h
Product: 4-Carboxy-1,3-benzothiazole derivative
Yield: 58%
Ring-Opening Reactions
Under strong reducing conditions, the benzothiazole ring opens:
Reagent: LiAlH₄ (excess)
Solvent: THF, reflux, 8 h
Product: 2-Amino-thiophenol derivative + bromobenzamide-alcohol
Yield: 41%
Biological Interaction Pathways
While not a classical reaction, the compound interacts with biological targets:
-
Antimicrobial activity: Disrupts bacterial folate synthesis via dihydropteroate synthase (DHPS) inhibition (MIC: 8 µg/mL against S. aureus) .
-
Anticancer activity: Induces apoptosis in HeLa cells (IC₅₀: 12 µM) through caspase-3 activation.
Stability Under Varied Conditions
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| UV light (254 nm, 24 h) | 92 | Debrominated benzamide |
| pH 2 (aqueous, 48 h) | 87 | Hydrolyzed amine |
| pH 10 (aqueous, 48 h) | 79 | Hydrolyzed amine |
Data adapted from accelerated stability studies.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit significant anticancer properties.
- Mechanism of Action : The compound appears to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. Studies have shown that it can effectively target key signaling pathways such as the AKT/ERK pathways, which are critical for cancer cell survival and proliferation .
- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines with IC50 values of 5.0 µM and 4.5 µM, respectively .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | 5.0 | Inhibition of AKT/ERK pathways |
| This compound | A549 | 4.5 | Induction of apoptosis |
Neuroprotective Effects
Emerging research suggests that benzothiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Mechanism : The neuroprotective effects could stem from the compound's ability to mitigate oxidative stress and inhibit neuronal apoptosis . Further research is needed to elucidate the specific mechanisms involved.
Synthetic Applications
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Moiety : Cyclization reactions involving 2-aminothiophenol.
- Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide.
- Coupling Reaction : Combining the brominated benzamide with the benzothiazole derivative using coupling agents.
These synthetic routes highlight the compound's versatility for further modifications in medicinal chemistry and materials science .
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell division . Additionally, it can modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogues in the Benzothiazol-2-yl Benzamide Family
a. N-(1,3-Benzothiazol-2-yl)Benzamide (2-BTBA) and Derivatives
- It forms pale yellow crystals via slow evaporation .
- N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide (2-BTFBA) : Features a fluorine substituent on the benzamide. Its lattice parameters ($a = 5.2216(2)$ Å, $b = 20.2593(9)$ Å, $c = 11.3023(5)$ Å, volume $1195.61(9)$ ų) indicate larger unit cell dimensions compared to 2-BTBA, attributed to fluorine’s electronegativity and steric effects .
- 4-Bromo-N-(4-Methyl-1,3-Benzothiazol-2-yl)Benzamide : Substituted with bromine on benzamide and methyl on benzothiazole. Molecular formula $C{15}H{11}BrN_2OS$ (molar mass 347.23 g/mol), contrasting with the target compound’s ethoxy group .
Key Differences :
- Substituent Effects : The ethoxy group in the target compound enhances solubility and steric bulk compared to methyl or hydrogen substituents.
- Crystal Packing : Larger substituents (e.g., ethoxy vs. fluoro) alter crystal lattice dimensions and intermolecular interactions, impacting optical and thermal properties .
Brominated Benzamide Derivatives with Heterocyclic Cores
a. 2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Features a pyrazole core instead of benzothiazole. DFT studies reveal hydrogen bonding and electrostatic stabilization, with experimental data showing similar stability to its chloro analogue .
b. MMV665909 (2-Bromo-N-(4-Pyridin-2-yl-1,3-Thiazol-2-yl)Benzamide)
- Contains a pyridine-thiazole hybrid core. This compound synergizes with paromomycin, indicating bioactivity linked to mRNA translation errors .
- Comparison : The ethoxy-benzothiazole moiety in the target compound may confer distinct electronic properties, affecting bioavailability or target binding compared to pyridine-thiazole systems .
Biological Activity
2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and empirical evidence from various studies.
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : The compound is synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and a halogenating agent.
- Ethoxylation : An ethoxy group is introduced via etherification using ethyl iodide or diethyl sulfate.
- Amidation : The final step involves reacting the brominated and ethoxylated benzothiazole with benzoyl chloride in the presence of a base like triethylamine.
The resulting structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical cellular processes. For instance, studies suggest it may inhibit dihydroorotase and DNA gyrase, both essential for bacterial survival and proliferation .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with DNA replication .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of this compound against different bacterial strains. Below is a summary table highlighting its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Mycobacterium tuberculosis | 16 µg/mL |
Case Studies
- Study on Antibacterial Properties : A research study conducted by MDPI reported that derivatives of benzothiazole, including the compound , showed enhanced antibacterial activity when electron-donating groups were present in specific positions on the benzothiazole ring. The study indicated that substituents like ethoxy significantly boost antimicrobial efficacy .
- Anticancer Potential : Another investigation focused on the anticancer properties of benzothiazole derivatives. It was found that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
